molecular formula C19H23N3O4 B11009438 N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-3-(1H-pyrrol-1-yl)propanamide

N-[2-methoxy-5-(morpholin-4-ylcarbonyl)phenyl]-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B11009438
M. Wt: 357.4 g/mol
InChI Key: HKQLELYHPVNISR-UHFFFAOYSA-N
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Description

N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a morpholinocarbonyl group, and a pyrrole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate substituted benzene derivative, followed by the introduction of the morpholinocarbonyl group through a nucleophilic substitution reaction. The pyrrole ring can be introduced via a cyclization reaction, and the methoxy group is typically added through an etherification process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy and morpholinocarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)ACETAMIDE
  • N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)BUTANAMIDE

Uniqueness

N-[2-METHOXY-5-(MORPHOLINOCARBONYL)PHENYL]-3-(1H-PYRROL-1-YL)PROPANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-methoxy-5-(morpholine-4-carbonyl)phenyl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C19H23N3O4/c1-25-17-5-4-15(19(24)22-10-12-26-13-11-22)14-16(17)20-18(23)6-9-21-7-2-3-8-21/h2-5,7-8,14H,6,9-13H2,1H3,(H,20,23)

InChI Key

HKQLELYHPVNISR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)NC(=O)CCN3C=CC=C3

Origin of Product

United States

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